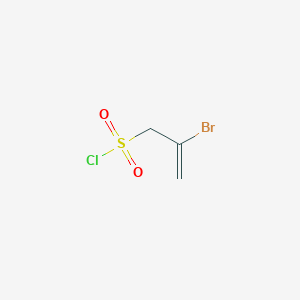![molecular formula C19H18F3NO4 B2537244 6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol CAS No. 289657-30-3](/img/structure/B2537244.png)
6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including a morpholine ring, a trifluoromethyl group, a phenyl ring, and a benzodioxol group. These groups are common in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The morpholine ring is a common feature in many bioactive compounds. It’s a saturated five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
A study describes an orally active, water-soluble neurokinin-1 receptor antagonist that shows promise in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting the compound's potential utility in these areas (Harrison et al., 2001).
Chemical Synthesis and Reactivity
Research indicates the compound's role in the synthesis of (morpholino)(phenyl)carbene adducts with PF5, suggesting its utility in chemical synthesis and offering insights into reaction mechanisms and structural determinations (Guzyr et al., 2013).
Heterocyclic Polymer Synthesis
A study on the molecular structures and reactivities of 1,3-diphthalimidobenzene derivatives, which are potent reagents in the synthesis of heterocyclic polymers, demonstrates the compound's application in polymer chemistry (Kovalevsky et al., 1998).
Topical Drug Delivery
Investigation into novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery highlights the compound's potential in enhancing the delivery of therapeutic agents through the skin (Rautio et al., 2000).
Mecanismo De Acción
Target of Action
Molecules containing morpholine rings and trifluoromethyl groups have been found in a variety of biologically active compounds, suggesting that this compound could interact with a range of biological targets .
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The morpholinyl and trifluoromethyl groups could be involved in binding to target proteins, while the benzodioxol group could play a role in the compound’s overall conformation and ability to interact with its targets .
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. Compounds with similar structures have been found to interact with a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The presence of the morpholinyl and trifluoromethyl groups could potentially influence these properties, as these groups are often found in drugs with good bioavailability .
Result of Action
Given the structural components of the molecule, it’s possible that it could have a range of effects, depending on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. Without specific information, it’s difficult to say exactly how these factors might affect this particular compound .
Propiedades
IUPAC Name |
6-[morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c20-19(21,22)13-3-1-12(2-4-13)18(23-5-7-25-8-6-23)14-9-16-17(10-15(14)24)27-11-26-16/h1-4,9-10,18,24H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQPMEGCCWPTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)C(F)(F)F)C3=CC4=C(C=C3O)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

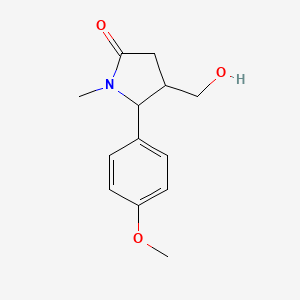
![3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2537162.png)
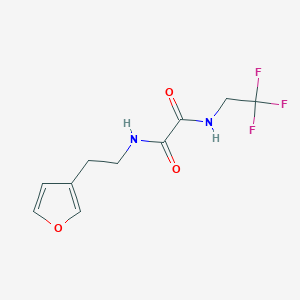
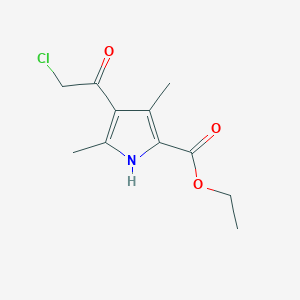

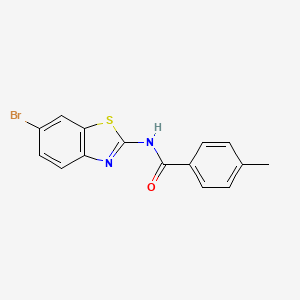
![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537171.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)
![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537177.png)
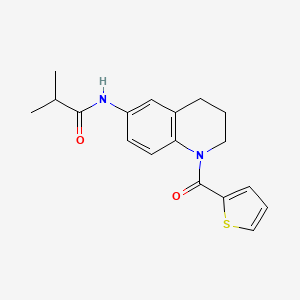
![N-[(2-Methoxyquinolin-4-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2537181.png)
